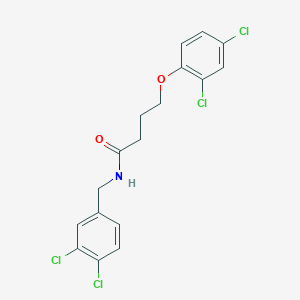
3-(2,5-dioxo-1-pyrrolidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Descripción general
Descripción
3-(2,5-dioxo-1-pyrrolidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C10H12N4O3S and its molecular weight is 268.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.06301143 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Relevance in Drug Metabolism and Pharmacokinetics
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug-drug interactions and predicting the metabolism of novel therapeutic agents. Inhibitors with high selectivity for specific CYP isoforms are valuable tools for deciphering the involvement of these enzymes in drug metabolism, which is pertinent to the study of compounds like 3-(2,5-dioxo-1-pyrrolidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (Khojasteh et al., 2011).
Optical Sensors and Biological Significance
The synthesis of optical sensors incorporating heterocycles demonstrates the significance of compounds containing pyrrolidinyl and thiadiazolyl groups in developing materials with exquisite sensing capabilities. These materials find applications in biological and medicinal contexts, underlining the utility of such compounds in designing novel sensors (Jindal & Kaur, 2021).
Antimicrobial and Anticancer Applications
Derivatives of thiadiazoles, to which this compound is structurally related, have shown promising antibacterial, antifungal, anticancer, and other biologically significant activities. This underscores the potential research interest in similar compounds for the development of new therapeutic agents with diverse biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Electroluminescent and Photoelectric Applications
Compounds containing benzimidazole, carbazole, and thiadiazole units have been explored for their applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and photoelectric conversion elements. The exploration of these heterocycles in electronic devices suggests potential research avenues for this compound in the development of novel electroluminescent and photoelectric materials (Lipunova et al., 2018).
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-6-12-13-10(18-6)11-7(15)4-5-14-8(16)2-3-9(14)17/h2-5H2,1H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCATOYBWWFBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4574648.png)
![1-(4-Chlorophenyl)-3-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4574651.png)
![1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-[(2-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4574661.png)
![N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride](/img/structure/B4574662.png)
![2,6-Di-tert-butyl-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}phenol](/img/structure/B4574677.png)
![ETHYL 2-({2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4574679.png)
![(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)(2-naphthyl)methanone](/img/structure/B4574687.png)
![N-[(2,4-dimethylphenyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B4574697.png)
![N-(3,5-dichlorophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4574716.png)
![(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one](/img/structure/B4574723.png)
![2-(2-FURYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4574728.png)

![2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B4574744.png)
